molecular formula C9H11N B8446802 1-p-Tolylethanimine

1-p-Tolylethanimine

Cat. No. B8446802
M. Wt: 133.19 g/mol
InChI Key: ZVGYOSJGSRYKPT-UHFFFAOYSA-N
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Patent
US08580990B2

Procedure details

1-p-tolylethanimine was prepared by reacting 1-ethynyl-4-methylbenzene and excess ammonia in the presence of 5 mol % of catalyst E (110° C., 18 h). The yield was 60%. 1H NMR (600 MHz, C6D6) δ=2.17 (3H, s, CH3), 2.18 (3H, s, CH3), 7.07 (2H, d, J=7.9 Hz, CH), 7.72 (2H, d, J=7.9 Hz, CH); 13C NMR (150 MHz, C6D6) δ=21.3 (CH3), 25.7 (NCCH3), 127.3 (CHortho), 129.5 (CHmeta), 136.9 (Cq,ipso), 140.8 (Cq,paraCH3), 173.7 (C═NH); HRMS (ESI): 134.0968 [(MH)+, 134.0970 (C9H12N)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst E
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=1)#[CH:2].[NH3:10]>>[C:6]1([CH3:9])[CH:7]=[CH:8][C:3]([C:1](=[NH:10])[CH3:2])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=CC=C(C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
catalyst E
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(C)=N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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